3-(1H-1,2,4-triazol-1-yl)propanenitrile chemical properties
3-(1H-1,2,4-triazol-1-yl)propanenitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(1H-1,2,4-triazol-1-yl)propanenitrile
Executive Summary
3-(1H-1,2,4-triazol-1-yl)propanenitrile is a heterocyclic compound featuring a stable 1,2,4-triazole ring linked to a propionitrile functional group. This unique combination of a nitrogen-rich aromatic system and a reactive nitrile moiety makes it a valuable building block in medicinal chemistry and a functional tool in chemical biology. The triazole ring imparts metabolic stability and acts as a key pharmacophore in many clinically significant drugs, particularly antifungals, by interacting with biological targets.[1] The nitrile group serves as a versatile chemical handle for further synthetic transformations and can act as a hydrogen bond acceptor or a bioisostere for carbonyl or hydroxyl groups in drug design.[2][3] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, analytical characterization, and applications, with a focus on providing practical insights for researchers in drug development and related scientific fields.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of a molecule are foundational to its function and application. 3-(1H-1,2,4-triazol-1-yl)propanenitrile, with CAS Number 76686-83-4, is defined by the covalent linkage of a propionitrile chain to the N1 position of the 1,2,4-triazole ring.[4] This specific isomer is critical, as the point of attachment dictates the electronic and steric environment of the molecule.
Key Molecular Identifiers
| Property | Value | Source |
| CAS Number | 76686-83-4 | [4] |
| Molecular Formula | C₅H₆N₄ | [5][6] |
| Molecular Weight | 122.13 g/mol | [6] |
| Canonical SMILES | N#CCCn1cnnc1 | |
| InChIKey | MBRAVVAPGNQSAJ-UHFFFAOYSA-N | [7] |
Physicochemical Characteristics
While extensive experimental data for this specific compound is not widely published, properties can be inferred from the parent heterocycles and related analogues. The presence of the triazole ring and nitrile group suggests a polar molecule with solubility in water and polar organic solvents like ethanol.[8]
| Property | Predicted/Inferred Value | Rationale/Note |
| Melting Point | Not available | Expected to be a solid at room temperature.[8] |
| Boiling Point | >260 °C (decomposes) | Inferred from the decomposition temperature of the parent 1,2,4-triazole.[8] |
| logP | -0.58 | Based on the parent 1,2,4-triazole, indicating hydrophilicity.[8] |
| Appearance | White to off-white solid | Typical for small, nitrogen-containing heterocyclic compounds. |
Synthesis and Manufacturing
The primary synthetic challenge lies in the selective N-alkylation of the 1,2,4-triazole ring. 1,2,4-Triazole can exist in tautomeric forms, potentially leading to N1 and N4 alkylation products. Reaction conditions must be carefully chosen to favor the desired N1 isomer.
Synthetic Workflow Overview
The most common strategies involve the reaction of a 1,2,4-triazole salt with a three-carbon electrophile or the Michael addition of 1,2,4-triazole to acrylonitrile.
Caption: Key synthetic routes to the target compound.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is adapted from established methods for N-alkylation of triazoles.[9] The use of a pre-formed triazole salt enhances nucleophilicity and improves reaction control.
Objective: To synthesize 3-(1H-1,2,4-triazol-1-yl)propanenitrile by reacting the sodium salt of 1,2,4-triazole with a halo-substituted propionitrile.
Materials:
-
1,2,4-Triazole Sodium Salt
-
3-Bromopropanenitrile
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,2,4-triazole sodium salt (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. Stir the suspension until the salt is partially dissolved.
-
Cooling: Cool the reaction mixture to 10-15 °C using an ice bath.
-
Electrophile Addition: Slowly add a solution of 3-bromopropanenitrile (1.05 eq) in DMF to the cooled suspension over 30 minutes, maintaining the internal temperature below 20 °C.
-
Reaction: Stir the mixture at 10-15 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the mixture by adding deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to obtain the pure compound.
Chemical Reactivity and Stability
The reactivity profile is dominated by the two key functional groups: the nitrile and the triazole ring.
Reactions of the Nitrile Group
The nitrile moiety is a versatile precursor for numerous other functional groups.
-
Reduction: The nitrile can be readily reduced to a primary amine, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[5] This amine derivative is a valuable intermediate for further elaboration in drug synthesis.
-
Substitution/Hydrolysis: Under appropriate acidic or basic conditions, the nitrile group can be hydrolyzed, first to an amide and subsequently to 3-(1H-1,2,4-triazol-1-yl)propanoic acid.
Reactions of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is an aromatic heterocycle, which confers significant stability.
-
Oxidation: While generally stable, the triazole ring can undergo oxidation under harsh conditions to yield N-oxide derivatives.[5]
-
Stability: The ring is resistant to hydrolysis and many common oxidizing and reducing conditions, a property that contributes to the metabolic stability of triazole-containing drugs.
-
Thermal Decomposition: Upon heating, the parent 1,2,4-triazole heterocycle can decompose, producing toxic fumes including nitrogen oxides and hydrogen cyanide.[10] This highlights the need for caution when heating the title compound to high temperatures.
Caption: Key chemical transformations of the molecule.
Spectroscopic and Analytical Characterization
Robust analytical methods are essential for confirming the structure and purity of the synthesized compound.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic signatures based on data from closely related 1,2,4-triazole derivatives.[11][12]
| Technique | Expected Signature |
| ¹H NMR | δ ~8.2-8.5 ppm (s, 1H, Triazole-H), δ ~7.9-8.1 ppm (s, 1H, Triazole-H), δ ~4.4-4.6 ppm (t, 2H, N-CH₂), δ ~2.8-3.0 ppm (t, 2H, CH₂-CN) |
| ¹³C NMR | δ ~152 ppm (Triazole-C), δ ~145 ppm (Triazole-C), δ ~118 ppm (-C≡N), δ ~45 ppm (N-CH₂), δ ~20 ppm (CH₂-CN) |
| FT-IR (cm⁻¹) | ~2250 cm⁻¹ (C≡N stretch, sharp), ~1600-1500 cm⁻¹ (C=N stretch), ~1350 cm⁻¹ (C-N stretch) |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 123.07 |
Protocol: HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 3-(1H-1,2,4-triazol-1-yl)propanenitrile. Due to its polarity, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be effective.[13]
Objective: To determine the purity of a sample using RP-HPLC with UV detection.
Materials & Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Sample dissolved in mobile phase or a compatible solvent
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Degas both phases.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Applications in Research and Drug Development
The unique structural combination of this molecule underpins its utility in modern chemical and pharmaceutical research.
Role as a Medicinal Chemistry Scaffold
The 1,2,4-triazole ring is a cornerstone of many successful drugs, particularly systemic antifungal agents like fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] The nitrogen atoms of the triazole ring coordinate to the heme iron atom in the enzyme's active site. The propionitrile portion of the title compound serves as a linker that can be modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
The Nitrile as a Versatile Pharmacophore
The nitrile group is no longer viewed as merely a synthetic intermediate but as a key pharmacophore. It is exceptionally stable to metabolism in most cases and its small size and strong dipole moment allow it to act as an effective hydrogen bond acceptor.[2][3] In many contexts, it serves as a bioisostere for a hydroxyl or carboxyl group, engaging in crucial polar interactions within a protein's binding domain.[2]
Application as a Chemical Probe
Emerging research has identified 3-(1H-1,2,4-triazol-1-yl)propanenitrile as a potential chemical probe for studying protein-protein interactions (PPIs).[5][6] The rationale is that the triazole ring can form specific non-covalent interactions with amino acid residues on a protein surface, enabling the molecule to act as a ligand for identifying and characterizing binding partners.[5]
Caption: Relationship between molecular features and applications.
Safety, Handling, and Storage
-
Hazard Identification: Triazole compounds can be skin and eye irritants.[5] Inhalation of dust or vapors should be avoided.[5][10] Like many nitrogen heterocycles, it should be considered harmful if swallowed.[14]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and strong acids, as these are incompatible with the triazole ring.[10]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.
-
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